N-cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide typically involves the reaction of quinoline derivatives with cycloheptylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide involves its interaction with specific
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C18H22N2O3/c21-16(19-12-7-3-1-2-4-8-12)11-14-17(22)13-9-5-6-10-15(13)20-18(14)23/h5-6,9-10,12H,1-4,7-8,11H2,(H,19,21)(H2,20,22,23) |
InChI Key |
UQNXTPUAHMYDES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
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